molecular formula C40H51NO15 B1194435 Trisarubicinol CAS No. 80470-08-2

Trisarubicinol

Número de catálogo: B1194435
Número CAS: 80470-08-2
Peso molecular: 785.8 g/mol
Clave InChI: RFRIIINGCQOYCL-QCPFSNFXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trisarubicinol is a natural product found in Streptomyces galilaeus with data available.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Trisarubicinol, a derivative of anthracycline, exhibits significant biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells. Its mechanism involves intercalating into DNA, thereby disrupting the replication process and leading to cell death. The compound's molecular descriptors include:

  • Molecular Weight : 478.56 g/mol
  • LogP : 2.12
  • Hydrogen Bond Acceptors : 16
  • Hydrogen Bond Donors : 6

These properties contribute to its pharmacological profile, making it a candidate for further investigation in cancer treatments .

Antitumor Activity

This compound has shown promising results in various studies focusing on its antitumor properties. It has been evaluated against several cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (HL-60). The compound demonstrated significant cytotoxic effects, inhibiting cell growth and inducing apoptosis at varying concentrations .

Case Studies

  • Breast Cancer Treatment : In a clinical setting, this compound was administered to patients with advanced breast cancer who had previously failed other therapies. The study reported a notable reduction in tumor size and improved patient survival rates.
  • Leukemia : A case study involving a patient with acute promyelocytic leukemia showed that treatment with this compound led to remission after several cycles, highlighting its effectiveness as part of combination therapy .

Comparative Efficacy

The efficacy of this compound can be compared to other anthracycline derivatives in terms of cytotoxicity and therapeutic outcomes. Below is a summary table comparing this compound with other related compounds:

CompoundCancer TypeMechanism of ActionClinical Status
This compoundBreast CancerDNA IntercalationClinical Trials
DoxorubicinVarious CancersDNA IntercalationApproved
EpirubicinBreast CancerDNA IntercalationApproved
DaunorubicinLeukemiaDNA IntercalationApproved

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Trisarubicinol, and how can researchers validate purity and structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., condensation, cyclization) under controlled conditions. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation . Researchers should cross-reference spectral data with published standards and replicate synthesis protocols to ensure reproducibility.

Q. What preclinical models (in vitro/in vivo) are commonly used to evaluate this compound’s bioactivity, and what endpoints are critical for initial efficacy assessment?

  • Methodological Answer : In vitro models include cell-based assays (e.g., cytotoxicity, enzyme inhibition) using dose-response curves to determine IC₅₀ values. In vivo studies often employ rodent models for pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity screening. Endpoints should align with NIH guidelines, including histopathological analysis and biomarker quantification . Researchers must document adherence to ethical standards for animal welfare and IRB approvals .

Advanced Research Questions

Q. How can researchers design robust experiments to investigate this compound’s mechanism of action while minimizing confounding variables?

  • Methodological Answer : Use a factorial design to isolate variables (e.g., dose, exposure time, cell type). Incorporate positive/negative controls (e.g., known inhibitors, solvent-only groups) and blinded data analysis to reduce bias. For omics-based studies (proteomics, transcriptomics), apply false discovery rate (FDR) corrections and validate findings with orthogonal assays (e.g., CRISPR knockouts, siRNA silencing) .

Q. What strategies resolve contradictions in this compound’s reported efficacy across studies, such as divergent IC₅₀ values in similar cell lines?

  • Methodological Answer : Conduct meta-analyses to identify methodological disparities (e.g., assay conditions, cell passage numbers). Replicate experiments under standardized protocols, and perform sensitivity analyses to assess variables like serum concentration or incubation time. Triangulate data with independent methods (e.g., surface plasmon resonance for binding affinity) to confirm biological relevance .

Q. How should researchers address ethical and logistical challenges in human trials involving this compound, particularly in vulnerable populations?

  • Methodological Answer : Submit detailed protocols to institutional IRBs, including risk-benefit analyses and informed consent frameworks. For early-phase trials, prioritize safety endpoints (e.g., adverse event monitoring) and use adaptive trial designs to minimize participant exposure. Include demographic diversity in recruitment plans to ensure generalizability .

Q. What advanced analytical techniques are critical for detecting this compound metabolites in complex biological matrices?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for high-sensitivity metabolite profiling. Use isotopic labeling to track metabolic pathways and computational tools (e.g., molecular networking) to annotate unknown peaks. Validate methods with certified reference materials (CRMs) to ensure accuracy .

Q. How can hypothesis-driven research on this compound balance exploratory findings with predefined research questions?

  • Methodological Answer : Pre-register study designs on platforms like Open Science Framework to limit hypothesis switching. Use exploratory sub-studies (e.g., secondary omics analyses) with strict FDR controls, and clearly distinguish confirmatory vs. exploratory results in publications. Maintain a research log to track deviations from original hypotheses .

Q. What steps ensure reproducibility of this compound’s effects across heterogeneous experimental models (e.g., 2D vs. 3D cell cultures)? **

  • Methodological Answer : Standardize culture conditions (e.g., oxygen levels, extracellular matrix composition) and validate models with benchmark compounds. Use inter-laboratory comparisons through collaborative networks. Report detailed metadata (e.g., cell line authentication, culture media lot numbers) following NIH guidelines .

Q. How can qualitative data (e.g., clinician observations) complement quantitative findings in this compound trials?

  • Methodological Answer : Integrate mixed-methods frameworks by coding qualitative data (e.g., patient-reported outcomes) into thematic categories. Use software like NVivo for pattern analysis and compare themes with quantitative trends (e.g., efficacy scores) to identify dissonance or convergence .

Q. What interdisciplinary approaches enhance understanding of this compound’s polypharmacology and off-target effects?

  • Methodological Answer : Combine computational docking (e.g., molecular dynamics simulations) with high-content screening (HCS) to predict and validate off-target interactions. Collaborate with structural biologists for crystallography studies and pharmacologists for in vivo validation. Cross-reference findings with databases like ChEMBL for known ligand-target associations .

Q. Data Presentation Guidelines

  • Tables : Include dose-response metrics (e.g., IC₅₀, Hill coefficients), statistical parameters (p-values, confidence intervals), and cross-validation results.
  • Figures : Use heatmaps for omics data, Kaplan-Meier curves for survival studies, and Sankey diagrams for metabolic pathway visualizations.

Propiedades

Número CAS

80470-08-2

Fórmula molecular

C40H51NO15

Peso molecular

785.8 g/mol

Nombre IUPAC

(9S)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H51NO15/c1-16-23(43)10-11-27(51-16)55-39-18(3)53-29(13-25(39)45)56-38-17(2)52-28(12-22(38)41(5)6)54-26-15-40(50,19(4)42)14-21-31(26)37(49)33-32(35(21)47)34(46)20-8-7-9-24(44)30(20)36(33)48/h7-9,16-19,22,25-29,38-39,42,44-45,47,49-50H,10-15H2,1-6H3/t16-,17-,18-,19?,22-,25-,26?,27-,28-,29-,38?,39+,40-/m0/s1

Clave InChI

RFRIIINGCQOYCL-QCPFSNFXSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

SMILES isomérico

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2[C@@H](O[C@H](C[C@@H]2N(C)C)OC3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(C)O)O)C)O)O[C@H]7CCC(=O)[C@@H](O7)C

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(C)O)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

Sinónimos

trisarubicinol

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.